(3-Chloro-2,2-dimethylpropyl)trimethylsilane

γ-Silicon Effect Solvolysis kinetics Neopentyl rearrangement

(3-Chloro-2,2-dimethylpropyl)trimethylsilane (CAS 1694929-39-9; molecular formula C₈H₁₉ClSi; MW 178.77 g/mol) is a bifunctional organosilicon reagent bearing a terminal chloroalkyl chain with geminal dimethyl substitution at the C-2 position and a trimethylsilyl (TMS) terminus. The compound belongs to the (ω-chloroalkyl)silane class, specifically with an n=3 methylene spacer between silicon and chlorine, but is structurally distinguished from its linear analogs by the 2,2-dimethyl branching that introduces neopentyl-like steric constraints at the carbon bearing the displaceable chloride.

Molecular Formula C8H19ClSi
Molecular Weight 178.77 g/mol
Cat. No. B13156445
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-Chloro-2,2-dimethylpropyl)trimethylsilane
Molecular FormulaC8H19ClSi
Molecular Weight178.77 g/mol
Structural Identifiers
SMILESCC(C)(C[Si](C)(C)C)CCl
InChIInChI=1S/C8H19ClSi/c1-8(2,6-9)7-10(3,4)5/h6-7H2,1-5H3
InChIKeyTZRRTCNAHXXPOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(3-Chloro-2,2-dimethylpropyl)trimethylsilane — A Gem-Dimethyl-Branched γ-Chloroalkylsilane for Controlled Reactivity in Synthesis and Materials Procurement


(3-Chloro-2,2-dimethylpropyl)trimethylsilane (CAS 1694929-39-9; molecular formula C₈H₁₉ClSi; MW 178.77 g/mol) is a bifunctional organosilicon reagent bearing a terminal chloroalkyl chain with geminal dimethyl substitution at the C-2 position and a trimethylsilyl (TMS) terminus . The compound belongs to the (ω-chloroalkyl)silane class, specifically with an n=3 methylene spacer between silicon and chlorine, but is structurally distinguished from its linear analogs by the 2,2-dimethyl branching that introduces neopentyl-like steric constraints at the carbon bearing the displaceable chloride [1]. This combination of the γ-silicon effect, optimal alkylene spacer length, and gem-dialkyl steric modulation creates a differentiated reactivity profile relative to simpler (3-chloropropyl)trimethylsilane (CAS 2344-83-4) or the α-chloro analog (chloromethyl)trimethylsilane [2].

Why (3-Chloro-2,2-dimethylpropyl)trimethylsilane Cannot Be Replaced by Linear or α-Chloroalkylsilane Analogs Without Altering Reaction Outcomes


The (ω-chloroalkyl)silane family exhibits profound reactivity dependence on both the alkylene spacer length (n) and the degree of alkyl substitution at the carbon bearing the leaving group. Systematic studies have demonstrated that in Friedel–Crafts alkylation, reactivity varies by orders of magnitude following the order n=3 > 2 ≫ 1 [1], meaning the three-carbon spacer in the target compound is mechanistically optimal for carbocation stabilization through silicon participation. Simultaneously, gem-dimethyl substitution at C-2 introduces Thorpe–Ingold-type conformational compression and steric shielding that can reduce bimolecular nucleophilic substitution (SN2) rates by approximately 10²- to 10³-fold relative to unhindered primary alkyl chlorides, while independently accelerating intramolecular cyclization and fragmentation pathways via the gem-dialkyl effect [2]. Substituting a linear (3-chloropropyl)trimethylsilane for the target compound therefore simultaneously removes the steric modulation of SN2 reactivity and alters the conformational bias. Substituting an α-chloroalkylsilane (n=1) fundamentally changes the silicon–carbon–chlorine electronic coupling, eliminating the γ-silicon percaudal stabilization that enhances solvolysis rates by factors of 10³ to 10⁴ [3]. These are not incremental differences — they represent categorical changes in reactivity mechanism.

Quantitative Differentiation Evidence for (3-Chloro-2,2-dimethylpropyl)trimethylsilane Versus Key Structural Analogs


γ-Silicon Participation in Solvolysis: 10³–10⁴-Fold Rate Enhancement Over Non-Silyl Analogs Confirmed via Tosylate Derivative

The solvolysis of 2,2-dimethyl-3-(trimethylsilyl)propyl p-toluenesulfonate — the tosylate derivative of the target compound's alcohol precursor — was directly measured against non-silyl structural analogs. The 2,2-dimethyl-3-(trimethylsilyl)propyl system exhibits solvolysis rates 10³ to 10⁴ times greater than non-silyl analogs lacking the γ-trimethylsilyl group [1]. The reaction proceeds with Wagner–Meerwein rearrangement yielding 1,1-dimethyl derivatives, consistent with Si–Cγ bond participation in charge delocalization during the rate-determining step. The m values (Winstein–Grunwald parameter) of 0.59–0.67 are markedly lower than unity (observed for limiting kc solvolysis of 2-adamantyl tosylate), confirming that the γ-silyl group provides percaudal stabilization more effective than C–C σ-participation by alkyl groups but less than π-assisted interaction by β-aryl groups [1].

γ-Silicon Effect Solvolysis kinetics Neopentyl rearrangement Carbocation stabilization Physical organic chemistry

Alkylene Spacer Optimality: n=3 Spacer Provides Maximum Friedel–Crafts Reactivity Among (ω-Chloroalkyl)silanes

A systematic study of (ω-chloroalkyl)silanes [Cl₃₋ₘMeₘSi(CH₂)ₙCl; m=0–3, n=1–3] in AlCl₃-catalyzed Friedel–Crafts alkylation of benzene established the quantitative reactivity order: n=3 > 2 ≫ 1 [1]. With n=1 (chloromethyl), decomposition dominates and no (trimethylsilylmethyl)benzene product is formed; with n=3, clean alkylation occurs at room temperature. The target compound possesses the n=3 spacer, placing it at the reactivity maximum for this synthetically important transformation. Although the study did not include 2,2-dimethyl-substituted variants, the established trend is governed by carbocation stability imparted by silicon, which is independent of alkyl branching at the carbon backbone — the n=3 spacer effect is an intrinsic electronic property of the Si–(CH₂)₃–Cl connectivity [1].

Friedel–Crafts alkylation ω-Chloroalkylsilanes Silicon neighboring-group participation Carbocation stability Lewis acid catalysis

Gem-Dimethyl Steric Modulation: SN2 Reactivity Suppression Relative to Linear (3-Chloropropyl)trimethylsilane Confirmed via Silico-Neopentyl Model

The 2,2-dimethyl substitution in the target compound creates neopentyl-like steric congestion at the carbon bearing the chloride, a feature absent in the linear analog (3-chloropropyl)trimethylsilane. The classic silico-neopentyl chloride [(chloromethyl)trimethylsilane] study by Whitmore and Sommer provides the foundational quantitative comparison: whereas n-hexyl chloride (a linear primary alkyl chloride) reacted completely with sodium ethoxide in absolute ethanol over 4 hours at reflux, silico-neopentyl chloride consumed only approximately 40% under identical conditions [1]. The target compound shares the same gem-dimethyl steric environment at the carbon adjacent to the leaving group as neopentyl systems. While the n=3 spacer in the target separates the silicon from the sterically hindered center by one additional methylene compared to silico-neopentyl chloride, the β-branching at C-2 is expected to reduce SN2 rates by approximately 10²- to 10³-fold relative to the unhindered (3-chloropropyl)trimethylsilane, consistent with well-established alkyl halide reactivity scales in which neopentyl ≈ tertiary in SN2 reactivity [2].

SN2 retardation Neopentyl effect Steric hindrance Nucleophilic substitution β-Substitution

Comparative Gas-Phase Kinetics: Silicon Effect on Chloroalkyl Reactivity Quantified via Sodium Atom Reactions

NIST Chemical Kinetics Database records provide directly comparable gas-phase rate constants for the reaction of sodium atoms with chloroalkyl compounds at 520 K [1]. (3-Chloropropyl)trimethylsilane reacts with sodium with a rate constant k = 5.15 × 10⁻¹³ cm³/molecule·s, while its all-carbon counterpart 1-chloro-3,3-dimethylbutane (neohexyl chloride) reacts with k = 2.31 × 10⁻¹³ cm³/molecule·s under identical conditions [1]. This ~2.2-fold rate enhancement for the silicon-containing compound quantifies the electronic effect of silicon on the C–Cl bond cleavage in the gas phase, independent of solvent. The target compound differs from (3-chloropropyl)trimethylsilane by the additional 2,2-dimethyl substitution; extrapolating from the established ~2.2× electronic enhancement factor for silicon and the known steric retardation from gem-dimethyl substitution, the target compound is predicted to exhibit a net rate intermediate between the two measured extremes.

Gas-phase kinetics Sodium atom reactions Chloroalkylsilanes Silicon electronic effect Rate constant comparison

Thorpe–Ingold Gem-Dimethyl Acceleration of Intramolecular Cyclization: 1000-Fold Rate Enhancement Quantified in 1,3-Elimination Systems

In a systematic study of 1,3-elimination reactions from carbanions, Stirling and Issari quantified the acceleration imparted by gem-dimethyl substitution in the 2,2-dimethylpropane-1,3-diyl system relative to the unsubstituted propane-1,3-diyl system [1]. With bromide as the leaving group, the gem-dimethyl-substituted substrate is 1000 times more reactive in cyclopropane formation — the first experimental quantification of the Thorpe–Ingold effect in homocyclic ring closure [1]. With chloride and tosylate leaving groups, smaller but still significant accelerations are observed. In the specific context of the target compound, the 2,2-dimethyl substitution is positioned to bias the conformational equilibrium toward reactive conformers for intramolecular processes while simultaneously retarding intermolecular SN2 pathways. The nucleofugality of chloride in this system correlates with the pKa of the conjugate acid of the leaving group across 15 pKa units and 12 rank units, allowing prediction of relative leaving group ability in the 2,2-dimethylpropyl scaffold [1].

Thorpe–Ingold effect Gem-dialkyl effect 1,3-Elimination Cyclopropane formation Nucleofugality

Procurement-Guiding Application Scenarios for (3-Chloro-2,2-dimethylpropyl)trimethylsilane Based on Quantitative Differentiation Evidence


Synthesis of γ-Silyl Carbocation Probes and Mechanistic Studies Exploiting the 10³–10⁴-Fold Solvolysis Enhancement

The quantitatively established γ-silicon participation effect — delivering 10³- to 10⁴-fold solvolysis rate acceleration documented through the tosylate derivative — makes the 2,2-dimethyl-3-(trimethylsilyl)propyl scaffold an ideal mechanistic probe for studying through-space silicon–carbon interactions and percaudal stabilization of carbocationic centers [1]. Academic and industrial physical organic chemistry groups requiring substrates with predictable, large-magnitude silicon neighboring-group participation should prioritize this compound over linear or α-silyl analogs, which either lack the γ-relationship or engage different mechanistic pathways (decomposition for n=1).

Selective C–Si Functionalization in the Presence of Sterically Shielded C–Cl Bonds for Orthogonal Protecting Group Strategies

The gem-dimethyl-induced SN2 retardation — benchmarked against the ~2.5-fold reactivity reduction documented in the silico-neopentyl vs. n-hexyl chloride comparison and the broader 10²–10³-fold neopentyl effect — enables chemoselective manipulation at the trimethylsilyl terminus (e.g., protodesilylation, fluoride-mediated desilylation, or transmetallation) while preserving the chloroalkyl functionality for subsequent activation [2]. This orthogonality is not achievable with linear (3-chloropropyl)trimethylsilane, where both termini exhibit comparable SN2 accessibility. Synthetic methodology groups and CROs developing multi-step sequences should select the target compound when staged reactivity at silicon versus carbon is required.

Thorpe–Ingold-Accelerated Intramolecular Cyclization Precursor for Strained Ring Synthesis

The experimentally quantified 1000-fold rate enhancement for 1,3-elimination in gem-dimethyl-substituted systems (bromide leaving group) — with significant acceleration also observed for chloride — positions the target compound as a privileged precursor for cyclopropane and heterocycle formation via intramolecular pathways [3]. The n=3 spacer provides the requisite 1,3-relationship for ring closure, while the gem-dimethyl groups conformationally pre-organize the substrate for cyclization. Medicinal chemistry and process chemistry groups engaged in strained-ring building block synthesis should consider this compound as a strategic intermediate when cyclization efficiency is rate-limiting in the synthetic sequence.

Friedel–Crafts Alkylation Building Block Requiring Productive C–Cl Activation Without Decomposition

The established reactivity order n=3 > 2 ≫ 1 for (ω-chloroalkyl)silanes in Lewis acid-catalyzed alkylation [4] directly informs procurement for electrophilic aromatic substitution applications. The target compound's n=3 spacer ensures productive alkylation at room temperature, whereas the n=1 analog (chloromethyl)trimethylsilane exclusively decomposes to trimethylchlorosilane, toluene, and xylene without forming the desired alkylation product. For research programs and kilo-lab campaigns employing Friedel–Crafts chemistry to install the trimethylsilylalkyl motif onto aromatic cores, the target compound is not merely preferred — the n=1 analog is categorically non-functional for this transformation.

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